molecular formula C18H16FN3O4 B3578545 [4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B3578545
M. Wt: 357.3 g/mol
InChI Key: XPYMUWHOVBTJJC-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperazinomethanone: is a synthetic organic compound with the molecular formula C18H16FN3O4 It is characterized by the presence of a piperazine ring substituted with a fluorobenzoyl group and a nitrophenyl methanone moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific electronic properties.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Evaluated for its antimicrobial and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the nitrophenyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)-1-piperazinylmethanone
  • [4-(4-Fluorobenzoyl)piperidine]
  • [4-(4-Fluorobenzoyl)pyridine]

Comparison:

Properties

IUPAC Name

[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-15-5-1-13(2-6-15)17(23)20-9-11-21(12-10-20)18(24)14-3-7-16(8-4-14)22(25)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYMUWHOVBTJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE

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